molecular formula C20H18N2O4 B1419638 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline CAS No. 20440-91-9

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline

Cat. No.: B1419638
CAS No.: 20440-91-9
M. Wt: 350.4 g/mol
InChI Key: IRTXFNPBVZYVOU-UHFFFAOYSA-N
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Description

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline (CAS No. 20440-91-9) is a triarylamine derivative with the molecular formula C₂₀H₁₈N₂O₄ and a molecular weight of 350.37 g/mol. This compound features two methoxy (-OCH₃) groups and a nitro (-NO₂) substituent on its aromatic rings, making it a structurally complex molecule with distinct electronic properties. It is typically synthesized via Suzuki-Miyaura cross-coupling reactions (), leveraging palladium catalysis to couple boronic ester intermediates with aryl halides.

The compound’s electron-withdrawing nitro group and electron-donating methoxy groups create a polarized electronic structure, which is advantageous for applications in hole-transporting materials (HTMs) for perovskite solar cells (PSCs) (). Its storage requires protection from moisture and light, with recommended conditions at 2–8°C under inert atmosphere ().

Properties

IUPAC Name

N,N-bis(4-methoxyphenyl)-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-25-19-11-7-16(8-12-19)21(17-9-13-20(26-2)14-10-17)15-3-5-18(6-4-15)22(23)24/h3-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTXFNPBVZYVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30668253
Record name 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20440-91-9
Record name 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30668253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of Aromatic Aldehydes and Anilines

One of the most prominent methods involves reductive amination, which is well-documented for synthesizing N,N-disubstituted aniline derivatives. According to a study published in PMC, the compound can be synthesized via reductive amination of p-nitrobenzaldehyde with p-anisidine (an aromatic amine with methoxy substituents), followed by reduction using sodium borohydride (NaBH₄) in the presence of acetic acid.

Process Overview:

  • Step 1: Condensation of p-nitrobenzaldehyde with p-anisidine in methanol at room temperature to form an imine intermediate.
  • Step 2: Reduction of the imine with NaBH₄, yielding the target compound with high efficiency (>90%).

Research Findings:

  • The bond lengths and molecular geometry are consistent with related aromatic compounds, with the nitro group nearly coplanar to the benzene ring, facilitating conjugation.
  • Hydrogen bonding and π-π interactions stabilize the crystal structure, which is relevant for purification and characterization.

Advantages:

  • High yield and purity.
  • Mild reaction conditions.
  • Suitable for scale-up.

Nitration and Subsequent Reduction

Another well-established approach involves nitration of a methoxy-substituted aromatic amine, followed by reduction of the nitro group to an amine. This method is detailed in patent literature, especially for industrial synthesis.

Process Steps:

  • Nitration: Aromatic methoxy compounds, such as 4-methoxyphenyl derivatives, are nitrated using mixed acid systems (nitric acid and sulfuric acid) under controlled temperature (often below 25°C) to selectively introduce the nitro group at the para position.
  • Hydrolysis and Reduction: The nitro compound is then reduced to the corresponding amine using catalytic hydrogenation (Raney Ni or Pd/C) under mild conditions.

Research Data:

  • Patents describe nitration at room temperature with high regioselectivity.
  • Reduction yields are high (>98%) with minimal by-products.
  • The process can be adapted to continuous flow reactors for improved safety and efficiency.

Data Table:

Step Reagents & Conditions Yield Notes
Nitration Nitric acid, sulfuric acid, <25°C >95% Para-selectivity
Reduction Raney Ni, H₂, 25-30°C >98% Catalytic hydrogenation

Continuous Flow Synthesis

Recent patents have introduced continuous flow methods for synthesizing nitroaniline derivatives, offering advantages in safety, scalability, and reaction control.

Method Highlights:

  • Nitration: Using a flow reactor with precise temperature control (~25°C) and flow rates (e.g., 35 mL/min) to produce 4-methoxy-2-nitroacetanilide.
  • Hydrolysis: Subsequent hydrolysis at elevated temperatures (40°C) to yield the target nitroaniline with yields around 85-87%.

Research Findings:

  • Continuous flow nitration reduces hazards associated with traditional batch processes.
  • Yields are comparable or superior to batch methods, with high purity (>99%).

Data Summary:

Parameter Condition Yield Purity
Nitration 25°C, flow rate 35 mL/min >95% -
Hydrolysis 40°C, flow rate 65 mL/min ~86-87% 99%

Alternative Synthesis via Aromatic Hydrazine

A different route involves synthesizing 4-methoxyphenyl hydrazine hydrochloride, which can then be oxidized or coupled to form the desired compound. This method, described in patent CN102557985A, involves diazotization of aniline derivatives, followed by reduction and subsequent coupling reactions.

Key Steps:

  • Diazotization of 4-methoxyphenylamine.
  • Hydrazine formation via reduction.
  • Coupling with nitroaromatic compounds under controlled conditions.

Advantages:

  • High reaction speed.
  • Short operation time.
  • Suitable for large-scale production.

Summary of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Reductive amination p-Nitrobenzaldehyde, p-anisidine, NaBH₄ Room temp, mild High yield, mild Requires purification of intermediates
Nitration & reduction Aromatic methoxy compounds, nitric acid, hydrogen Cold nitration, catalytic hydrogenation High regioselectivity Hazardous reagents, temperature control needed
Continuous flow Aromatic compounds, nitration agents, hydrogen Controlled flow rates, moderate temperatures Safe, scalable Equipment complexity
Hydrazine route Aromatic hydrazines, diazotization Mild to moderate Fast, high yield Multi-step, sensitive to conditions

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of halogen atoms or other substituents on the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties:

  • Antimicrobial Activity : Studies indicate significant effectiveness against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans. The minimum inhibitory concentrations (MICs) are as follows:
MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus15 µg/mL
C. albicans20 µg/mL
  • Anti-inflammatory Activity : Research has shown that this compound may inhibit pathways involved in inflammation, suggesting its potential use in treating inflammatory diseases.

Chemical Synthesis

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including:

  • Oxidation : Methoxy groups can be oxidized to form aldehydes or carboxylic acids.
  • Reduction : The nitro group can be reduced to an amine using reducing agents.
  • Substitution Reactions : The aromatic rings can undergo electrophilic substitutions.

Industrial Applications

Due to its chromophoric properties, this compound is also utilized in the production of dyes and pigments. Its unique structure allows it to be incorporated into various materials, enhancing their color and stability.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial efficacy of various derivatives of aniline compounds, including this compound. Results indicated that it exhibited lower MIC values compared to other similar compounds, highlighting its potential as a potent antimicrobial agent.

Anti-inflammatory Mechanism Investigation

Another research project focused on the anti-inflammatory mechanism through in vitro assays. The compound significantly reduced pro-inflammatory cytokine production in cultured macrophages, suggesting a mechanism that could be further explored for therapeutic applications in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s electronic properties. These interactions can affect various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Nitro vs. Methoxy/Alkyl Groups: The nitro group in the target compound introduces strong electron-withdrawing effects, lowering the HOMO level (-5.2 eV) and improving hole extraction in PSCs (). In contrast, methoxy or alkyl substituents (e.g., vinyl, adamantyl) primarily act as electron donors or steric modifiers, increasing solubility or thermal stability ().
  • Imine vs. Amine Backbones : Schiff base analogs () exhibit extended conjugation via imine linkages, enabling applications in light-harvesting systems. However, they lack the triarylamine structure critical for HTM performance.

Application-Specific Performance

  • Solar Cells : The nitro group in the target compound enhances charge separation but may reduce efficiency compared to thiophene-bridged HTMs (PEH-3: PCE >18%) due to higher recombination losses ().
  • Bioactive Molecules : Adamantyl-substituted analogs () demonstrate antimicrobial activity, leveraging bulky groups to interact with biological targets.

Biological Activity

4-Methoxy-N-(4-methoxyphenyl)-N-(4-nitrophenyl)aniline is an organic compound characterized by its complex structure featuring methoxy and nitro groups attached to phenyl rings. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other industries.

Chemical Structure and Properties

The chemical formula for this compound is C16_{16}H18_{18}N2_{2}O4_{4}. Its structure includes:

  • Two methoxy groups : These groups can enhance solubility and influence biological interactions.
  • A nitro group : This functional group is known for its reactivity and potential bioactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can modulate the electronic properties of the molecule, affecting its interaction with proteins, enzymes, and nucleic acids. These interactions may lead to therapeutic effects such as anti-inflammatory and antimicrobial activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. For instance:

  • Bacterial strains : The compound demonstrated inhibitory effects on both Gram-positive and Gram-negative bacteria.
  • Fungal strains : It has also been tested against various fungal pathogens, showing promising antifungal activity.
MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli25 µg/mL
S. aureus15 µg/mL
C. albicans20 µg/mL

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pathways involved in inflammation, potentially making it a candidate for treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study :
    A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of aniline compounds, including this compound. The results indicated that this compound exhibited lower MIC values compared to other similar compounds, highlighting its potential as a potent antimicrobial agent .
  • Anti-inflammatory Mechanism Investigation :
    Another research focused on the anti-inflammatory mechanism of the compound through in vitro assays. It was found that the compound significantly reduced pro-inflammatory cytokine production in cultured macrophages, suggesting a mechanism that could be further explored for therapeutic applications in chronic inflammatory conditions .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving aniline derivatives and appropriate coupling reactions. Understanding these synthetic pathways allows for the development of various derivatives that may enhance or modify biological activity.

Synthesis MethodYield (%)Notes
Coupling with nitroaniline75Efficient method for obtaining high purity
Reduction of nitro group65Produces amine derivatives with potential bioactivity

Q & A

Q. Can this compound serve as a precursor in transition metal-catalyzed cross-coupling reactions, and what are the optimal conditions?

  • Palladium-catalyzed reactions : Stille coupling with trimethyltin chloride in anhydrous THF at -78°C yields stannane intermediates for polymer synthesis .
  • Ligand optimization : Bidentate ligands (e.g., dppf) suppress β-hydride elimination, improving coupling efficiency (>90% conversion) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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